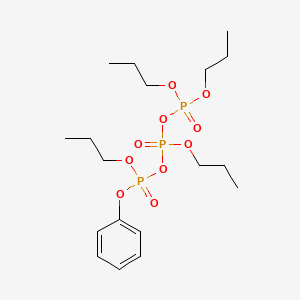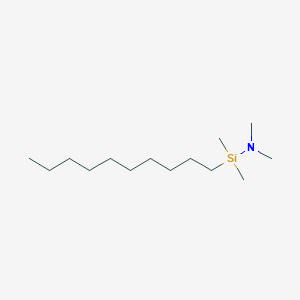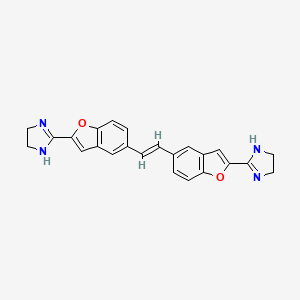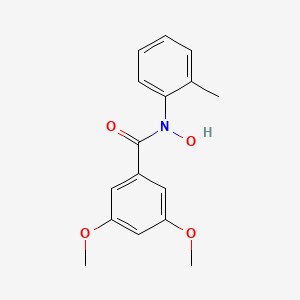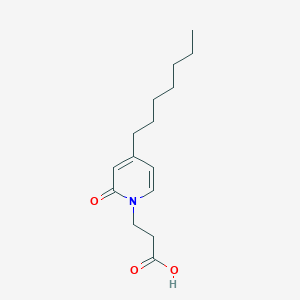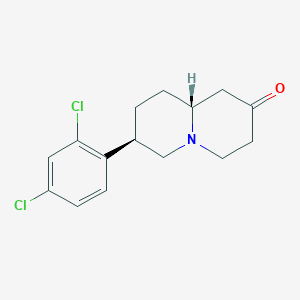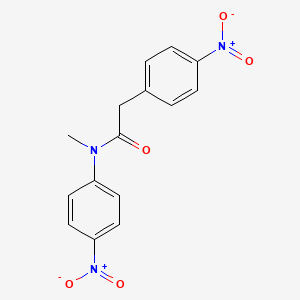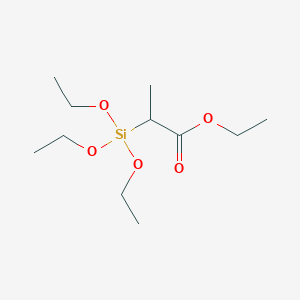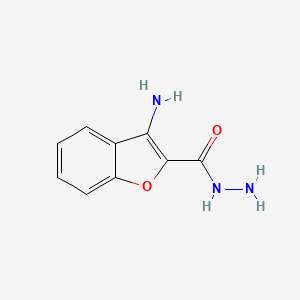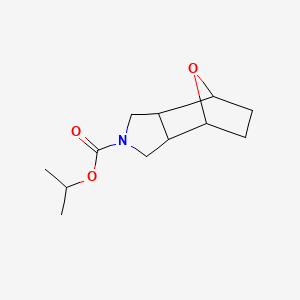![molecular formula C25H29O2P B14441780 {3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane CAS No. 79065-14-8](/img/structure/B14441780.png)
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is a complex organophosphorus compound. It is characterized by the presence of a triphenylphosphine moiety attached to a propylidene group, which is further substituted with a 2-methoxypropan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 3-bromo-1-(2-methoxypropan-2-yl)propane under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under anhydrous conditions.
Substitution: Various nucleophiles such as alkoxides or amines; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
科学的研究の応用
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows for the formation of stable complexes with transition metals, which can be used in various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological macromolecules and its potential as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
作用機序
The mechanism by which {3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often relate to catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A simpler analog without the propylidene and methoxypropan-2-yl groups.
Tris(2-methoxyethyl)phosphine: Contains methoxyethyl groups instead of the propylidene moiety.
Tris(2-methoxypropyl)phosphine: Similar structure but with different alkyl substituents.
Uniqueness
{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and the stability of the complexes it forms, making it a valuable compound in both academic research and industrial applications.
特性
CAS番号 |
79065-14-8 |
|---|---|
分子式 |
C25H29O2P |
分子量 |
392.5 g/mol |
IUPAC名 |
3-(2-methoxypropan-2-yloxy)propylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H29O2P/c1-25(2,26-3)27-20-13-21-28(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-19,21H,13,20H2,1-3H3 |
InChIキー |
WVQCPUGHDBKSDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(OC)OCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


